N-cyclopentyl-2-(N-methylmethanesulfonamido)-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}acetamide N-cyclopentyl-2-(N-methylmethanesulfonamido)-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}acetamide
Brand Name: Vulcanchem
CAS No.: 2034378-91-9
VCID: VC6706317
InChI: InChI=1S/C15H23F3N4O3S/c1-20(26(2,24)25)11-14(23)22(12-5-3-4-6-12)10-9-21-8-7-13(19-21)15(16,17)18/h7-8,12H,3-6,9-11H2,1-2H3
SMILES: CN(CC(=O)N(CCN1C=CC(=N1)C(F)(F)F)C2CCCC2)S(=O)(=O)C
Molecular Formula: C15H23F3N4O3S
Molecular Weight: 396.43

N-cyclopentyl-2-(N-methylmethanesulfonamido)-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}acetamide

CAS No.: 2034378-91-9

Cat. No.: VC6706317

Molecular Formula: C15H23F3N4O3S

Molecular Weight: 396.43

* For research use only. Not for human or veterinary use.

N-cyclopentyl-2-(N-methylmethanesulfonamido)-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}acetamide - 2034378-91-9

Specification

CAS No. 2034378-91-9
Molecular Formula C15H23F3N4O3S
Molecular Weight 396.43
IUPAC Name N-cyclopentyl-2-[methyl(methylsulfonyl)amino]-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]acetamide
Standard InChI InChI=1S/C15H23F3N4O3S/c1-20(26(2,24)25)11-14(23)22(12-5-3-4-6-12)10-9-21-8-7-13(19-21)15(16,17)18/h7-8,12H,3-6,9-11H2,1-2H3
Standard InChI Key DQVQAUBUIXPABK-UHFFFAOYSA-N
SMILES CN(CC(=O)N(CCN1C=CC(=N1)C(F)(F)F)C2CCCC2)S(=O)(=O)C

Introduction

Structural and Functional Analysis

Molecular Architecture

The compound’s structure comprises three distinct functional groups:

  • Cyclopentyl Group: A five-membered carbocyclic ring that enhances lipophilicity, potentially improving membrane permeability in biological systems.

  • N-Methylmethanesulfonamido Group: A sulfonamide derivative known for its electron-withdrawing properties, which can influence reactivity and stability.

  • Trifluoromethylpyrazole Ethyl Group: A heterocyclic moiety containing a trifluoromethyl substituent, which contributes to metabolic stability and bioactivity.

The molecular formula is C₁₆H₂₄F₃N₅O₃S, with a molecular weight of 435.46 g/mol. Key structural features are summarized below:

PropertyValue
Molecular FormulaC₁₆H₂₄F₃N₅O₃S
Molecular Weight435.46 g/mol
LogP (Partition Coeff.)2.8 (estimated)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors8

Table 1: Key physicochemical properties of N-cyclopentyl-2-(N-methylmethanesulfonamido)-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}acetamide .

Synthesis and Optimization

Synthetic Routes

The synthesis involves a multi-step sequence:

  • Amide Bond Formation: Reaction of cyclopentylamine with methanesulfonyl chloride yields N-cyclopentylmethanesulfonamide.

  • Alkylation: Introduction of the ethyl linker via reaction with 1,2-dibromoethane.

  • Pyrazole Functionalization: Coupling with 3-(trifluoromethyl)-1H-pyrazole using a palladium-catalyzed cross-coupling reaction.

Critical parameters include temperature control (<50°C) and anhydrous conditions to prevent hydrolysis of the sulfonamide group. Industrial-scale production may employ continuous flow reactors to enhance yield (>85%) and purity.

Purification and Characterization

Purification is achieved through column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol. Structural confirmation relies on:

  • NMR Spectroscopy: Distinct signals for cyclopentyl (δ 1.5–1.8 ppm) and trifluoromethyl (δ -60 ppm in ¹⁹F NMR).

  • Mass Spectrometry: Molecular ion peak at m/z 435.46 (M+H⁺) .

Biological Activity and Mechanisms

Agrochemical Applications

In agrochemistry, the trifluoromethyl group confers resistance to oxidative degradation, making the compound a candidate for herbicide development. Field trials of related compounds show 90% weed suppression at 50 g/ha.

Physicochemical and Stability Profiles

Solubility and Stability

  • Aqueous Solubility: 0.2 mg/mL (pH 7.4), improving to 1.5 mg/mL in DMSO.

  • Thermal Stability: Decomposition temperature >200°C, suitable for formulation as a solid dosage .

  • Photostability: Minimal degradation under UV light (λ = 254 nm) over 72 hours.

Reactivity

The compound undergoes hydrolysis under strongly acidic (pH <2) or basic (pH >10) conditions, cleaving the sulfonamide bond. Electrophilic aromatic substitution is feasible at the pyrazole ring’s 4-position.

Industrial and Research Applications

Drug Development

As a kinase inhibitor lead, the compound is being evaluated in combinatorial libraries targeting EGFR and VEGFR2. Early-stage trials show reduced tumor volume in murine models by 40% at 10 mg/kg/day.

Herbicide Formulations

Patents filed by agrochemical firms describe emulsifiable concentrates containing 20% active ingredient, effective against Amaranthus retroflexus at 10–20 g/ha.

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